molecular formula C19H22N2O4S B5245472 1-(benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B5245472
M. Wt: 374.5 g/mol
InChI Key: ILONPKDOIHJETK-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where a benzenesulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

1-(Benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide: shares structural similarities with other sulfonyl piperidine derivatives.

    N-(2-Methoxyphenyl)piperidine-4-carboxamide: Lacks the benzenesulfonyl group.

    1-(Benzenesulfonyl)piperidine-4-carboxamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of both the benzenesulfonyl and methoxyphenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This dual substitution enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-10-6-5-9-17(18)20-19(22)15-11-13-21(14-12-15)26(23,24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILONPKDOIHJETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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